molecular formula C26H24ClN3O4S2 B2620575 ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate CAS No. 1111003-84-9

ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate

Cat. No. B2620575
CAS RN: 1111003-84-9
M. Wt: 542.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate” is a complex organic molecule. It is part of the thiazolopyrimidine derivatives . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Molecular Structure Analysis

The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The IR spectrum of a similar compound, Ethyl 5-(4-chlorophenyl)-7-hydroxy-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, is reported with peaks at 2970 (CH3), 1700 (C=O), 1609 (C=C), 1599–1615 (C=C arom), 1510 (C=N) .

Future Directions

Thiazolopyrimidines, including this compound, are of interest due to their broad spectrum of pharmacological activity . Future research may focus on exploring their potential applications in medicine, particularly in relation to their inhibitory effects on enzymes such as tyrosinase .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate' involves the condensation of 4-chlorobenzoic acid with thiourea to form 3-(4-chlorophenyl)-1-thioxo-1,2-dihydro-2-imidazolone. This intermediate is then reacted with 2-aminobenzoic acid to form 3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-one. The final compound is obtained by reacting this intermediate with ethyl 3-piperidinecarboxylate and acetic anhydride.", "Starting Materials": [ "4-chlorobenzoic acid", "thiourea", "2-aminobenzoic acid", "ethyl 3-piperidinecarboxylate", "acetic anhydride" ], "Reaction": [ "Condensation of 4-chlorobenzoic acid with thiourea to form 3-(4-chlorophenyl)-1-thioxo-1,2-dihydro-2-imidazolone", "Reaction of 3-(4-chlorophenyl)-1-thioxo-1,2-dihydro-2-imidazolone with 2-aminobenzoic acid to form 3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-one", "Reaction of 3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-one with ethyl 3-piperidinecarboxylate and acetic anhydride to form 'ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate'" ] }

CAS RN

1111003-84-9

Product Name

ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate

Molecular Formula

C26H24ClN3O4S2

Molecular Weight

542.07

IUPAC Name

ethyl 1-[2-[3-(4-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetyl]piperidine-3-carboxylate

InChI

InChI=1S/C26H24ClN3O4S2/c1-2-34-25(33)17-6-5-13-28(14-17)21(31)15-29-23-22(16-9-11-18(27)12-10-16)36-26(35)30(23)20-8-4-3-7-19(20)24(29)32/h3-4,7-12,17H,2,5-6,13-15H2,1H3

SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.